molecular formula C12H16N2O4 B083509 [3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate CAS No. 13684-90-7

[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate

Katalognummer: B083509
CAS-Nummer: 13684-90-7
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: FBLVWMVUQZTUFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester): is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes both ester and carbamate functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) typically involves the esterification of m-hydroxycarbanilic acid with isopropyl alcohol, followed by the formation of the methylcarbamate ester. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the ester and carbamate groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced forms of the ester and carbamate groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamate sites. Common reagents include alkyl halides and nucleophiles like amines or thiols. The major products formed are substituted derivatives of the original compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, amines, thiols; reactions often require the presence of a base or acid catalyst.

Wissenschaftliche Forschungsanwendungen

Chemistry: Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins and enzymes makes it a useful tool in biochemical studies.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its carbamate group can interact with biological targets, making it a candidate for drug design and development.

Industry: In industrial applications, this compound is used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • Carbanilic acid, m-hydroxy-, 1-ethylpropyl ester, methylcarbamate (ester)
  • Carbanilic acid, m-hydroxy-, isopropyl ester, ethylcarbamate (ester)

Comparison: Compared to similar compounds, carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is unique due to its specific ester and carbamate functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its unique structure allows it to participate in a wider range of chemical reactions compared to its analogs.

Eigenschaften

CAS-Nummer

13684-90-7

Molekularformel

C12H16N2O4

Molekulargewicht

252.27 g/mol

IUPAC-Name

[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16)

InChI-Schlüssel

FBLVWMVUQZTUFU-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC

Kanonische SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC

Key on ui other cas no.

13684-90-7

Synonyme

3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.